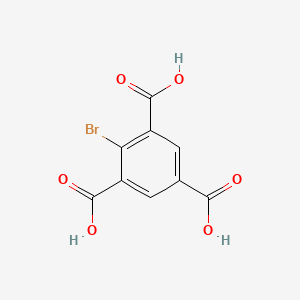

2-Bromobenzene-1,3,5-tricarboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromobenzene-1,3,5-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO6/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDATZLQLJIBDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Br)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Preparation Methodologies of 2 Bromobenzene 1,3,5 Tricarboxylic Acid

Established Synthetic Pathways

The preparation of 2-Bromobenzene-1,3,5-tricarboxylic acid is most commonly approached through the direct bromination of its parent compound, Benzene-1,3,5-tricarboxylic acid, or via a multi-step sequence that enhances the reactivity of the aromatic ring.

The direct bromination of Benzene-1,3,5-tricarboxylic acid (also known as trimesic acid) is a classic example of an electrophilic aromatic substitution reaction. wikipedia.org In this process, a bromine atom is introduced onto the benzene (B151609) ring. The reaction typically requires molecular bromine (Br₂) and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). youtube.com

The mechanism involves several key steps:

Formation of the Electrophile : The Lewis acid catalyst reacts with bromine to generate a highly electrophilic complex, which polarizes the Br-Br bond and effectively creates a source of Br⁺. youtube.comlibretexts.org

Electrophilic Attack : The π-electron system of the benzene ring attacks the electrophilic bromine. This step disrupts the ring's aromaticity and forms a positively charged intermediate known as an arenium ion or sigma complex. libretexts.orgmsu.edu

Deprotonation : A base, typically FeBr₄⁻ formed during the initial step, removes a proton from the carbon atom bearing the new bromine substituent. youtube.com This step restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the catalyst. msu.edu

However, this direct approach is hampered by the strong deactivating nature of the three carboxylic acid groups, a challenge that will be discussed in section 1.2.1.

To circumvent the difficulties associated with the direct bromination of the highly deactivated trimesic acid, a two-step synthetic route is often recommended. This strategy involves temporarily converting the deactivating carboxylic acid groups into less deactivating ester groups.

The typical sequence is as follows:

Protection (Esterification) : Trimesic acid is first converted into its corresponding ester, for example, Trimethyl 2-bromobenzene-1,3,5-tricarboxylate. This is commonly achieved by reacting trimesic acid with an alcohol, such as methanol, under acidic conditions. The resulting ester groups are less electron-withdrawing than carboxylic acids, making the aromatic ring more susceptible to electrophilic attack.

Bromination : The esterified intermediate is then brominated, typically under standard conditions using bromine and a Lewis acid catalyst. The reaction proceeds more readily on this activated substrate.

Deprotection (Hydrolysis) : Following bromination, the ester groups are hydrolyzed back to carboxylic acid groups. This is usually accomplished by heating the bromo-triester in the presence of an acid or base, yielding the final product, this compound.

Table 1: Comparison of Synthetic Pathways

| Feature | Direct Bromination | Two-Step Protection Approach |

|---|---|---|

| Starting Material | Benzene-1,3,5-tricarboxylic acid | Benzene-1,3,5-tricarboxylic acid |

| Key Steps | Single-step electrophilic substitution | 1. Esterification 2. Bromination 3. Hydrolysis | | Primary Advantage | Fewer reaction steps | Higher efficiency and yield due to reduced ring deactivation | | Primary Disadvantage | Inefficient due to strong deactivation by -COOH groups | More steps, increasing time and resource use |

Methodological Challenges in Synthesis

The synthesis of this compound is not without its difficulties, which stem primarily from the electronic properties of the trimesic acid starting material.

The three carboxylic acid groups on the benzene ring are powerful electron-withdrawing groups. Through an inductive and resonance effect, they pull electron density away from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. This deactivation presents a significant kinetic barrier to electrophilic aromatic substitution, often requiring harsh reaction conditions.

In terms of regioselectivity, electron-withdrawing groups are meta-directors. For trimesic acid, the three hydrogen atoms at positions 2, 4, and 6 are electronically and structurally equivalent. Each position is ortho to one carboxylic acid group and meta to the other two. While this symmetry simplifies the issue of isomeric products in monosubstitution, the primary challenge becomes controlling the extent of the reaction to prevent the formation of di- or tri-brominated byproducts, especially under the forceful conditions needed to overcome the initial ring deactivation.

A catalyst is essential for the bromination of deactivated aromatic rings. Halogens like bromine are not sufficiently electrophilic on their own to attack the electron-poor ring of trimesic acid. libretexts.org Lewis acids, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), are employed to activate the halogen. libretexts.org

The catalyst functions by accepting a pair of electrons from one of the bromine atoms in a Br₂ molecule. This interaction polarizes the Br-Br bond, creating a partial positive charge on the terminal bromine atom and making it a much more potent electrophile. youtube.comkhanacademy.org The choice of catalyst and its optimization are crucial. The catalyst must be strong enough to sufficiently activate the bromine but not so reactive that it leads to uncontrolled side reactions or degradation of the starting material.

Table 2: Common Lewis Acid Catalysts in Aromatic Bromination

| Catalyst | Formula | Role in Reaction |

|---|---|---|

| Iron(III) Bromide | FeBr₃ | Activates Br₂ by forming a highly electrophilic complex youtube.com |

| Aluminum Bromide | AlBr₃ | Similar to FeBr₃, acts as a Lewis acid to polarize the Br-Br bond libretexts.org |

Advanced Synthetic Techniques and Reaction Conditions

Beyond the classical approaches, other methods can be utilized for the synthesis of this compound. These often involve different starting materials or more advanced reagents to bypass the challenges of direct bromination.

One notable alternative route is the oxidation of 2-bromo-1,3,5-trimethylbenzene (bromomesitylene). In this method, the bromine atom is already in the desired position on a more activated ring system (due to the electron-donating methyl groups). The subsequent step involves the oxidation of the three methyl groups to carboxylic acids. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium hydroxide (B78521), are used for this transformation, which typically requires heating for several hours. lookchem.com This pathway cleverly avoids the difficult electrophilic substitution on a deactivated ring by installing the substituents in a different order.

Furthermore, modern bromination techniques developed for deactivated arenes could potentially be applied. These include the use of N-bromosuccinimide (NBS) in the presence of strong acids like concentrated sulfuric acid (H₂SO₄) or trifluoroacetic acid. organic-chemistry.org Such systems can generate a powerful brominating agent capable of reacting with electron-poor aromatic systems.

Table 3: Overview of an Alternative Synthetic Route

| Step | Starting Material | Reagents | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| 1 | 2,4,6-trimethylphenyl bromide | Potassium permanganate (KMnO₄), Sodium hydroxide (NaOH) | This compound | 63.0% | lookchem.com |

Solvent Effects on Reaction Yield and Purity

The choice of solvent is a critical parameter in the bromination of the protected benzene-1,3,5-tricarboxylic acid intermediate, significantly influencing both the reaction yield and the purity of the final product. The solvent's role extends beyond simply dissolving the reactants; it can affect the reactivity of the brominating agent and the stability of reaction intermediates. Research into the bromination of aromatic compounds has explored a variety of solvents, each with distinct advantages and disadvantages.

For the bromination of deactivated aromatic rings, strong, polar, and aprotic solvents are often favored. Acetic acid is a commonly cited solvent for such reactions, providing a polar medium that can facilitate the electrophilic substitution process. However, for highly deactivated substrates, even stronger acids like concentrated sulfuric acid are employed, which can also act as a catalyst. The use of sulfuric acid as a solvent has been reported for the bromination of similar polysubstituted aromatic carboxylic acids, leading to good yields. For instance, a patent describing the preparation of 5-bromo-1,2,3-benzenetricarboxylic acid utilized concentrated sulfuric acid as the solvent for the reaction with N-bromosuccinimide (NBS), achieving yields in the range of 70-80%. google.com

The purity of the product is also heavily dependent on the solvent system. An ideal solvent will minimize the formation of byproducts, such as poly-brominated species. The selection of the solvent is often a balance between achieving a high reaction rate and maintaining selectivity for the desired mono-brominated product.

Below is a comparative table illustrating the hypothetical effect of different solvents on the bromination of a protected benzene-1,3,5-tricarboxylic acid intermediate, based on general principles of electrophilic aromatic substitution.

| Solvent | Dielectric Constant (approx.) | Typical Reaction Time | Hypothetical Yield (%) | Observed Purity (%) | Notes |

|---|---|---|---|---|---|

| Acetic Acid | 6.2 | 12-24 hours | 65-75 | 90-95 | Moderate reaction rate, good selectivity. |

| Dichloromethane (DCM) | 9.1 | 24-48 hours | 50-60 | >95 | Lower yield due to lower reactivity, but high purity. |

| Concentrated Sulfuric Acid | 100 | 2-4 hours | 80-90 | 85-90 | Acts as both solvent and catalyst, leading to faster reaction but potential for side products. |

| Acetonitrile | 37.5 | 18-36 hours | 60-70 | 92-97 | Good solvent for many brominating agents, offers a balance of reactivity and selectivity. |

Temperature and Pressure Control in Industrial Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates precise control over reaction parameters, particularly temperature and pressure. These factors are crucial for ensuring process safety, maximizing throughput, and maintaining consistent product quality. While specific industrial processes for this compound are often proprietary, general principles for large-scale bromination of aromatic compounds can be applied.

Temperature Control: The bromination of aromatic compounds is an exothermic reaction, and effective heat management is paramount in an industrial setting. Uncontrolled temperature increases can lead to a higher rate of side reactions, such as the formation of di- and tri-brominated byproducts, which complicates the purification process and reduces the yield of the desired product. Furthermore, excessive temperatures can lead to thermal decomposition of the reactants or products. For the electrophilic bromination of deactivated aromatic rings, a moderately elevated temperature is typically required to achieve a reasonable reaction rate. Based on analogous industrial bromination processes, a temperature range of 50-80°C is often employed. patsnap.com This temperature range provides a balance between reaction kinetics and selectivity. Industrial reactors are equipped with sophisticated cooling systems, such as cooling jackets or internal cooling coils, to dissipate the heat generated during the reaction and maintain the desired temperature.

Pressure Control: Most industrial bromination reactions of aromatic compounds are carried out at or near atmospheric pressure. The use of elevated pressure is generally not required for the reaction to proceed and would add significant cost and complexity to the reactor design and operation. However, pressure monitoring is still an important safety consideration. The reaction often generates hydrogen bromide (HBr) as a byproduct, and the reactor must be equipped with a system to safely vent this corrosive gas. This is typically achieved by scrubbing the off-gas with a basic solution, such as sodium hydroxide, to neutralize the HBr.

The following table outlines the typical ranges for temperature and pressure in the industrial production of brominated aromatic compounds, which would be applicable to the synthesis of this compound.

| Parameter | Typical Range | Rationale and Control Measures |

|---|---|---|

| Temperature | 50 - 80 °C | Balances reaction rate and selectivity. Controlled via reactor cooling systems to prevent runaway reactions and byproduct formation. |

| Pressure | Atmospheric | Sufficient for the reaction to proceed. Avoids the high cost and complexity of high-pressure equipment. |

| Agitation | Continuous | Ensures homogeneity of the reaction mixture and efficient heat transfer. |

| Off-gas Treatment | Scrubbing with base | Neutralizes corrosive HBr byproduct for safe and environmentally responsible operation. |

Post-Bromination Hydrolysis for Carboxylic Acid Regeneration

The final step in the synthesis of this compound, following the protection and bromination stages, is the hydrolysis of the ester protecting groups to regenerate the free carboxylic acids. This deprotection step is crucial and must be carried out under conditions that are effective at cleaving the ester linkages without causing unwanted side reactions, such as debromination or hydrolysis of other functional groups.

The most common protecting groups for carboxylic acids in this context are methyl or ethyl esters, which are typically introduced by reacting the starting material, benzene-1,3,5-tricarboxylic acid, with the corresponding alcohol in the presence of an acid catalyst. The subsequent hydrolysis of these esters can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis typically involves heating the ester with a strong aqueous acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification) involves treating the ester with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. A final acidification step is then required to protonate the carboxylate and yield the free carboxylic acid.

The table below provides a summary of typical conditions for the hydrolysis of the trimethyl ester of this compound.

| Hydrolysis Method | Reagents | Typical Temperature | Typical Reaction Time | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acid-Catalyzed | Aqueous HCl or H₂SO₄ | Reflux (approx. 100 °C) | 6-12 hours | Directly yields the carboxylic acid. | Requires strong acid and elevated temperatures. |

| Base-Catalyzed (Saponification) | Aqueous NaOH or KOH | Room temperature to reflux | 2-8 hours | Often proceeds under milder conditions than acid hydrolysis. | Requires a separate acidification workup step. |

Chemical Reactivity and Derivatization Strategies for 2 Bromobenzene 1,3,5 Tricarboxylic Acid

Reactivity Governed by the Bromine Atom

The carbon-bromine bond on the aromatic ring is a key site for reactions that enable the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity at this position is significantly influenced by the electron-withdrawing nature of the three carboxylic acid groups, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution.

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. Unlike SN1 and SN2 reactions that occur at sp3-hybridized carbon centers, the SNAr mechanism is tailored for sp2-hybridized carbons in aromatic systems. youtube.com For 2-Bromobenzene-1,3,5-tricarboxylic acid, the presence of three strongly electron-withdrawing carboxylic acid groups ortho and para to the bromine atom makes the ring electron-deficient and thus highly susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org

The reaction proceeds via a two-step addition-elimination mechanism:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The negative charge is delocalized across the aromatic ring and is effectively stabilized by the ortho and para carboxylic acid groups. masterorganicchemistry.com

Elimination of the Leaving Group: The aromaticity of the ring is restored upon the expulsion of the bromide ion, resulting in the final substituted product. libretexts.org

This pathway allows for the substitution of the bromine atom with various nucleophiles, such as amines or thiols, under appropriate conditions. The reaction is a powerful tool for introducing new functionalities onto the benzene (B151609) core.

Table 1: Key Features of Nucleophilic Aromatic Substitution (SNAr)

| Feature | Description | Relevance to this compound |

| Substrate Requirement | The aromatic ring must be activated by strong electron-withdrawing groups (EWGs). libretexts.org | The three -COOH groups act as powerful EWGs, activating the ring for SNAr. |

| Leaving Group | A good leaving group (typically a halide) is required. | The bromine atom serves as an effective leaving group. |

| Mechanism | A two-step process involving an addition to form a stable carbanionic intermediate (Meisenheimer complex), followed by elimination. masterorganicchemistry.comnih.gov | The intermediate is stabilized by resonance involving the -COOH groups. |

| Nucleophiles | Can include amines, alkoxides, thiols, and other strong nucleophiles. | Enables the introduction of a wide variety of functional groups in place of bromine. |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. researchgate.net The C-Br bond in this compound is an ideal handle for such transformations, including the widely used Suzuki-Miyaura coupling. libretexts.org These reactions are pivotal for synthesizing complex biaryl compounds and other conjugated systems. libretexts.orgresearchgate.net

The general catalytic cycle for a Suzuki-Miyaura coupling involves three main steps: libretexts.org

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide, inserting itself into the carbon-bromine bond to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organic group from an organoboron reagent (like a boronic acid) is transferred to the palladium(II) complex, typically in the presence of a base. libretexts.orgorganic-chemistry.org This step displaces the halide on the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond in the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. libretexts.org

By selecting different organoboron reagents, a wide variety of aryl, vinyl, or other groups can be coupled to the benzene-1,3,5-tricarboxylic acid core. organic-chemistry.org

Table 2: Example of a Suzuki-Miyaura Cross-Coupling Reaction

| Parameter | Details |

| Aryl Halide | This compound |

| Coupling Partner | Phenylboronic acid |

| Catalyst | Palladium(0) complex, e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂ with phosphine (B1218219) ligands. organic-chemistry.org |

| Base | An inorganic base such as K₂CO₃, Cs₂CO₃, or KOH is required to activate the boronic acid. nih.gov |

| Solvent | Typically a mixture of an organic solvent (e.g., toluene, dioxane) and water. nih.gov |

| Product | Biphenyl-2,4,6-tricarboxylic acid |

Beyond its covalent reactivity, the bromine atom on this compound can participate in non-covalent interactions, most notably halogen bonding. A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor), such as a lone pair on a nitrogen, oxygen, or another halogen atom. nih.govresearchgate.net

This interaction is analogous to the more familiar hydrogen bond but offers distinct geometric and electronic properties. nih.gov The strength of the halogen bond increases with the polarizability of the halogen atom (I > Br > Cl > F). nih.gov In the context of crystal engineering, halogen bonds serve as a reliable tool to guide the self-assembly of molecules into well-defined supramolecular architectures, such as layers, chains, or complex 3D networks. rsc.orgbohrium.com The directionality of the C-Br···X interaction allows for precise control over the orientation of molecules in the solid state. nih.gov These interactions often work in concert with or in competition against other non-covalent forces like hydrogen bonding and van der Waals forces to determine the final crystal packing. researchgate.netresearchgate.net

Reactions of the Carboxylic Acid Moieties

The three carboxylic acid groups are the primary sites for derivatization through reactions common to this functional group. These transformations are essential for modulating the solubility, steric properties, and coordination behavior of the molecule, which is particularly important for its application as a linker in MOFs.

The carboxylic acid groups of this compound can be readily converted into esters or amides.

Esterification is typically achieved by reacting the tricarboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This equilibrium-driven process, known as Fischer esterification, produces the corresponding triester and water. jocpr.com Alternatively, to avoid harsh acidic conditions, the carboxylic acids can be activated using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com

Amidation involves the reaction of the carboxylic acid groups with primary or secondary amines to form amide bonds. Direct reaction of a carboxylic acid and an amine at high temperatures can form an amide but is often inefficient. researchgate.net More commonly, the reaction is facilitated by coupling agents (e.g., DCC, HATU) that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. acs.org This method is widely used in peptide synthesis and allows for the formation of amides under mild conditions. rsc.org

Table 3: Common Esterification and Amidation Methods

| Reaction | Reagents and Conditions | Product |

| Fischer Esterification | Methanol (CH₃OH), catalytic H₂SO₄, heat | Trimethyl 2-bromobenzene-1,3,5-tricarboxylate |

| DCC/DMAP Esterification | Ethanol (CH₃CH₂OH), DCC, DMAP, CH₂Cl₂ | Triethyl 2-bromobenzene-1,3,5-tricarboxylate |

| Amidation | Benzylamine, coupling agent (e.g., HATU), base (e.g., DIPEA), DMF | N¹,N³,N⁵-Tribenzyl-2-bromobenzene-1,3,5-tricarboxamide |

Carboxylic acids can be dehydrated to form acid anhydrides. For dicarboxylic acids where the carboxyl groups are adjacent (in a 1,2-relationship), heating or treatment with a dehydrating agent can lead to the formation of a stable, intramolecular cyclic anhydride (B1165640). A well-known example is the formation of trimellitic anhydride from 1,2,4-benzenetricarboxylic acid. nist.gov

However, in this compound, the carboxyl groups are positioned meta to each other (in a 1,3,5-arrangement). This spatial separation prevents the formation of a simple, intramolecular cyclic monomeric anhydride. Instead, reaction with a strong dehydrating agent such as phosphorus pentoxide (P₂O₅) or treatment with acylating agents like oxalyl chloride would likely lead to the formation of intermolecular anhydrides, resulting in oligomeric or polymeric structures. nih.gov The synthesis of anhydrides from carboxylic acids can also be promoted by systems like triphenylphosphine (B44618) oxide and oxalyl chloride under mild conditions. nih.gov Aromatic carboxylic anhydrides themselves can serve as powerful dehydrating condensation reagents in other organic transformations.

Reduction of Carboxylic Acid Groups

The carboxylic acid functional groups of this compound can be reduced to their corresponding primary alcohols, yielding 2-bromo-1,3,5-tris(hydroxymethyl)benzene. This transformation requires the use of potent reducing agents due to the inherent stability of carboxylic acids.

Strong hydride reagents are typically employed for this purpose. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reducing agent capable of converting carboxylic acids to alcohols. masterorganicchemistry.comorganic-chemistry.orgslideshare.net The reaction generally proceeds in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide intermediates. While specific experimental data for the reduction of this compound is not extensively reported, the general mechanism involves the nucleophilic attack of a hydride ion from the aluminate complex on the carbonyl carbon of the carboxylic acid.

Another effective reagent for the reduction of carboxylic acids is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂). organic-chemistry.org Borane is a more selective reducing agent than LiAlH₄ and is known for its efficacy in reducing carboxylic acids in the presence of other reducible functional groups. The reaction with borane typically proceeds under milder conditions than those required for LiAlH₄.

The successful reduction of the three carboxylic acid groups results in the formation of 2-bromo-1,3,5-tris(hydroxymethyl)benzene, a versatile intermediate for further synthetic modifications.

Table 1: Common Reducing Agents for Carboxylic Acids

| Reducing Agent | Abbreviation | Typical Reaction Conditions |

|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Anhydrous ether or THF, followed by aqueous workup |

| Borane Tetrahydrofuran Complex | BH₃·THF | THF, often at room temperature |

Chelation Chemistry and Metal Complexation

The presence of three carboxylic acid groups arranged on the benzene ring makes this compound an excellent candidate for use as a multidentate ligand in coordination chemistry. The carboxylate groups can deprotonate to form anionic oxygen donors that can coordinate to metal ions, leading to the formation of stable coordination complexes and metal-organic frameworks (MOFs).

Formation of Stable Coordination Complexes with Metal Ions (e.g., Cu²⁺, Ni²⁺)

This compound, often in its deprotonated form (2-bromobenzene-1,3,5-tricarboxylate), readily forms coordination complexes with various metal ions, including copper(II) and nickel(II). The interaction between the carboxylate groups and the metal centers leads to the formation of robust structures.

Nickel(II) Complexes: Similar to copper(II), nickel(II) ions also form stable complexes with 2-bromobenzene-1,3,5-tricarboxylate. mdpi.comcore.ac.uk The coordination geometry around the Ni²⁺ center in these complexes is commonly octahedral. The carboxylate groups can act as bridging ligands, connecting multiple nickel centers to form extended networks. The presence of the bromo substituent may influence the crystal packing of these complexes due to potential halogen bonding interactions. Research on the coordination chemistry of benzene-1,3,5-tricarboxylic acid with nickel(II) has shown the formation of trimeric complexes where the metal centers are bridged by the carboxylate ligands. researchgate.net It is plausible that this compound would form analogous structures.

Table 2: Coordination Behavior of this compound with Metal Ions

| Metal Ion | Typical Coordination Number | Common Geometries |

|---|---|---|

| Copper(II) (Cu²⁺) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral |

Ligand Design Principles for Multidentate Coordination

The design of ligands for specific applications in coordination chemistry relies on understanding the interplay of various factors, including the number and type of donor atoms, the flexibility of the ligand backbone, and the electronic and steric effects of substituents. This compound serves as an illustrative example of a multidentate ligand where these principles are at play.

The three carboxylate groups provide multiple coordination sites, allowing the ligand to bind to one or more metal centers simultaneously. The rigid benzene ring imposes a certain pre-organization on the donor groups, influencing the geometry of the resulting metal complexes. The coordination modes of the carboxylate groups can be versatile, including monodentate, bidentate chelating, and bidentate bridging fashions.

The presence of the bromo substituent on the benzene ring introduces both steric and electronic effects.

Steric Effects: The bromine atom is larger than a hydrogen atom and can create steric hindrance, potentially influencing the approach of metal ions and the packing of the resulting coordination complexes in the solid state. This steric bulk may favor the formation of certain coordination geometries over others.

Electronic Effects: The bromo group is an electron-withdrawing substituent. This electronic perturbation can affect the acidity of the carboxylic acid groups and the electron density on the carboxylate oxygen atoms, which in turn can influence the strength of the metal-ligand bonds.

The combination of a rigid aromatic core, multiple carboxylate donor groups, and the steric and electronic influence of the bromo substituent makes this compound a versatile building block for the rational design of coordination polymers and metal-organic frameworks with tailored structures and properties.

Spectroscopic and Structural Characterization Methodologies for 2 Bromobenzene 1,3,5 Tricarboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2-Bromobenzene-1,3,5-tricarboxylic acid, offering detailed insights into the proton and carbon environments within the molecule.

Proton (¹H) NMR for Aromatic and Carboxylic Acid Proton Confirmation

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic and carboxylic acid protons. The aromatic region would likely display a singlet for the two equivalent aromatic protons. Due to the presence of the electron-withdrawing bromine atom and three carboxylic acid groups, these aromatic protons are expected to be deshielded and resonate at a downfield chemical shift, typically in the range of 8.0-8.5 ppm.

The three carboxylic acid protons are expected to produce a broad singlet in the ¹H NMR spectrum, characteristic of acidic protons. This signal would appear significantly downfield, generally in the region of 12.0-14.0 ppm, and its broadness is a result of hydrogen bonding and chemical exchange. The integration of the aromatic and carboxylic acid proton signals would be in a 2:3 ratio, respectively, confirming the number of each type of proton in the molecule.

For comparison, the ¹H NMR spectrum of the parent compound, benzene-1,3,5-tricarboxylic acid, shows a singlet for the three equivalent aromatic protons at approximately 8.6 ppm and a broad singlet for the carboxylic acid protons. The introduction of the bromine atom in this compound would slightly alter the chemical shift of the remaining aromatic protons.

| Predicted ¹H NMR Data for this compound | |

| Proton Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic CH | 8.0 - 8.5 |

| Carboxylic Acid OH | 12.0 - 14.0 |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. Due to the molecule's symmetry, a specific number of distinct carbon signals is expected. There would be signals for the carboxyl carbons, the carbon atom attached to the bromine, the carbons bearing the carboxylic acid groups, and the carbons with attached protons.

The carboxyl carbons are the most deshielded and are expected to appear in the range of 165-175 ppm. The carbon atom directly bonded to the bromine atom (ipso-carbon) would have its chemical shift influenced by the halogen's electronegativity and is predicted to resonate around 120-130 ppm. The other aromatic carbons would appear in the typical aromatic region of 120-140 ppm, with their precise chemical shifts determined by the combined electronic effects of the bromine and carboxylic acid substituents.

For the parent compound, benzene-1,3,5-tricarboxylic acid, the carboxyl carbons appear around 166 ppm, and the aromatic carbons are observed at approximately 134 ppm. The introduction of bromine is expected to shift the signal of the carbon to which it is attached and influence the shifts of the adjacent carbons.

| Predicted ¹³C NMR Data for this compound | |

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid C=O | 165 - 175 |

| Aromatic C-Br | 120 - 130 |

| Aromatic C-COOH | 130 - 140 |

| Aromatic C-H | 130 - 140 |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are vital for identifying the functional groups present in this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification (C=O, C-Br)

The FTIR spectrum of this compound is expected to be dominated by the characteristic absorption bands of the carboxylic acid and the carbon-bromine functional groups. A strong and broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid groups.

A very strong and sharp absorption peak corresponding to the C=O stretching of the carboxyl group is expected around 1700-1730 cm⁻¹. The exact position of this band can be influenced by the extent of hydrogen bonding. The C-Br stretching vibration is expected to give rise to a moderate to strong absorption in the fingerprint region, typically between 600 and 500 cm⁻¹. Other significant bands would include C=C stretching vibrations of the aromatic ring in the 1600-1450 cm⁻¹ region and C-H bending vibrations.

The FTIR spectrum of benzene-1,3,5-tricarboxylic acid shows a broad O-H stretch from 2500-3300 cm⁻¹ and a strong C=O stretch at approximately 1718 cm⁻¹. researchgate.net The spectrum of bromobenzene (B47551) shows a characteristic C-Br stretching vibration. uwosh.edu

| Predicted FTIR Data for this compound | |

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| C=O stretch (Carboxylic Acid) | 1700 - 1730 (strong, sharp) |

| C=C stretch (Aromatic) | 1600 - 1450 |

| C-Br stretch | 600 - 500 |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show a strong band for the symmetric stretching of the aromatic ring, typically around 1000 cm⁻¹. The C=O stretching vibration of the carboxylic acid would also be visible, although it is often weaker in Raman than in FTIR.

The C-Br stretching vibration should also be observable in the Raman spectrum, likely in the same 600-500 cm⁻¹ region as in the FTIR spectrum. The symmetric vibrations of the substituted benzene (B151609) ring will give rise to a characteristic pattern of bands that can serve as a molecular fingerprint for the compound.

For benzene-1,3,5-tricarboxylic acid, the Raman spectrum shows characteristic peaks for the aromatic ring and carboxylic acid groups. researchgate.netnih.gov The addition of a bromine atom would introduce new vibrational modes and shift existing ones, providing a unique spectral signature. researchgate.net

| Predicted Raman Data for this compound | |

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Aromatic Ring Breathing | ~1000 (strong) |

| C=O stretch (Carboxylic Acid) | 1680 - 1720 |

| C-Br stretch | 600 - 500 |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₉H₅BrO₆, the expected exact mass is approximately 287.92 g/mol .

A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have almost equal natural abundance. Therefore, the mass spectrum of this compound should exhibit a pair of peaks at m/z values corresponding to [C₉H₅⁷⁹BrO₆]⁺ and [C₉H₅⁸¹BrO₆]⁺.

Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve the loss of a hydroxyl group (-OH), a carboxyl group (-COOH), or a bromine atom (-Br). The fragmentation pattern provides additional structural information and helps to confirm the identity of the compound.

| Mass Spectrometry Data for this compound | |

| Ion | Expected m/z |

| [M (⁷⁹Br)]⁺ | ~288 |

| [M (⁸¹Br)]⁺ | ~290 |

| [M-OH]⁺ | ~271 |

| [M-COOH]⁺ | ~243 |

| [M-Br]⁺ | ~209 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₉H₅BrO₆, using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, and ¹⁶O). This calculated mass is then compared to the experimentally determined mass from an HRMS analysis. The presence of bromine is particularly distinctive due to its isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic M+2 peak in the mass spectrum, providing strong evidence for the presence of a single bromine atom in the molecule.

The molecular formula is confirmed if the experimentally measured mass is in close agreement with the theoretical mass, and the isotopic pattern matches the expected distribution.

| Parameter | Value | Source |

| Molecular Formula | C₉H₅BrO₆ | dntb.gov.ua |

| Theoretical Exact Mass | 287.92695 Da | nih.gov |

| Isotopic Pattern | Characteristic M, M+2 peaks for Bromine | Inferred |

Data sourced from PubChem.

X-ray Diffraction Analysis

X-ray diffraction (XRD) techniques are paramount for determining the atomic and molecular structure of crystalline materials. Both single-crystal and powder XRD provide complementary information about the solid-state structure of this compound.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Research has shown that this compound crystallizes as a 1:1 inclusion compound with water, forming a layered structure. researchgate.net The introduction of the bromine atom onto the benzene ring causes a significant geometric perturbation. This steric influence forces one of the carboxylic acid groups out of the mean plane of the molecule, disrupting the coplanar arrangement typically seen in the parent compound, benzene-1,3,5-tricarboxylic acid (trimesic acid). researchgate.net This non-planar conformation hinders the formation of the "chicken-wire" hydrogen-bonded network that is characteristic of trimesic acid. researchgate.net

The crystal structure is stabilized by strong intermolecular O-H···O hydrogen bonds between adjacent carboxyl groups, forming a characteristic R2(2)(8) hydrogen bonding motif. researchgate.net Additionally, the included water molecule participates in the hydrogen-bonding network, creating a water-inserted dimer configuration.

| Structural Feature | Description | Reference |

| Crystal Habit | Crystallizes as a 1:1 inclusion compound with water. | researchgate.net |

| Molecular Conformation | Non-planar due to steric hindrance from the bromine atom. | researchgate.net |

| Supramolecular Structure | Layered structure with strong intermolecular O-H···O hydrogen bonds. | researchgate.net |

| Hydrogen Bonding Motifs | Presence of R2(2)(8) motifs between carboxyl groups and a water-inserted dimer configuration. | researchgate.net |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a valuable technique for the analysis of polycrystalline materials. It is often used for phase identification, to assess sample purity, and to study crystalline phase transformations. For this compound, PXRD can be used to obtain a characteristic diffraction pattern, which serves as a "fingerprint" for its specific crystalline form.

Thermal Analysis

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated. For this compound, thermogravimetric analysis is particularly insightful for assessing its thermal stability.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides crucial information about the thermal stability of a compound, its decomposition pathways, and the presence of volatile components such as solvent molecules.

Generally, brominated aromatic carboxylic acids exhibit lower thermal stability than their non-brominated analogs due to the weaker carbon-bromine bond. The decomposition temperature for brominated tricarboxylic acids is typically in the range of 200–250°C, whereas the parent trimesic acid is stable up to temperatures above 300°C.

| Thermal Event | Approximate Temperature | Description | Reference |

| Dehydration | 99°C | Loss of one water molecule from the hydrated crystal. | researchgate.net |

| Decomposition | 200-250°C | General decomposition range for brominated tricarboxylic acids. | |

| Comparison | >300°C | Decomposition temperature of the parent compound, trimesic acid. |

Computational and Theoretical Investigations of 2 Bromobenzene 1,3,5 Tricarboxylic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a fundamental computational tool for examining the electronic structure and properties of 2-Bromobenzene-1,3,5-tricarboxylic acid. These quantum chemical calculations offer a detailed perspective on the molecule's intrinsic characteristics.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound. The presence of a bulky bromine atom and three carboxylic acid groups on the benzene (B151609) ring introduces significant steric and electronic effects that dictate the molecule's conformation.

Crystallographic investigations and theoretical models reveal a distinct deviation from the planarity of the parent compound, trimesic acid (benzene-1,3,5-tricarboxylic acid). wikipedia.org The steric strain imposed by the bromine substituent forces one of the adjacent carboxylic acid groups out of the mean plane of the benzene ring. This geometric perturbation is a critical feature, influencing the compound's crystal packing and supramolecular assembly.

Electronic structure analysis through DFT provides insights into the distribution of electron density and the energies of molecular orbitals. The three electron-withdrawing carboxylic acid groups, combined with the electronic influence of the bromine atom, modify the frontier molecular orbitals (HOMO and LUMO), which in turn affects the molecule's chemical reactivity, electron affinity, and ionization potential.

| Property | Trimesic Acid | This compound | Reference |

|---|---|---|---|

| Molecular Conformation | Generally planar arrangement of carboxyl groups relative to the benzene ring | Non-planar; one carboxyl group is forced out of the molecular plane due to the bromine substituent | |

| Supramolecular Assembly | Forms characteristic hexagonal hydrogen-bonded networks ("chicken-wire") | Disrupted network formation due to geometric constraints | |

| Electronic Structure | Stabilized molecular orbitals due to three electron-withdrawing carboxyl groups | Further perturbation of molecular orbital energies and electron density due to the bromine atom |

DFT calculations are a reliable method for predicting the vibrational spectra (Infrared and Raman) of molecules. For this compound, these theoretical calculations can predict the frequencies of characteristic vibrational modes, which can then be compared with experimental data for structural confirmation.

Key predicted vibrational frequencies include the stretching modes of the carboxylic acid groups and the carbon-bromine bond. These theoretical spectra are invaluable for interpreting experimental results and assigning specific spectral peaks to corresponding molecular motions.

| Spectroscopic Technique | Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|---|---|

| FTIR | C=O (Carboxylic Acid) | ~1700 | Stretching | |

| FTIR | C-Br | ~600 | Stretching | |

| ¹H NMR | Aromatic Protons | Chemical shifts confirm the substitution pattern | - | |

| ¹³C NMR | Carboxyl and Aromatic Carbons | Chemical shifts validate the presence of all functional groups | - |

The supramolecular architecture of this compound is governed by a network of non-covalent interactions. DFT can be used to calculate the energies of these interactions, providing a quantitative understanding of the forces that direct crystal packing.

Hydrogen Bonding: The carboxylic acid groups are potent hydrogen bond donors and acceptors. DFT studies can model the strong intermolecular O-H···O hydrogen bonds that lead to the formation of characteristic dimeric motifs, such as the R²₂(8) graph set commonly seen in carboxylic acids. In its hydrated crystalline form, the compound also involves water molecules in an extended hydrogen-bonding network.

Analysis of these interaction energies helps explain the observed crystal structure and the thermal stability of the compound. For instance, the moderate strength of the hydrogen bonds in the hydrated crystal is reflected in its thermal behavior.

Molecular Dynamics Simulations

While DFT is excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time in a condensed phase (e.g., in solution or a solid state). researchgate.net For this compound, MD simulations can provide insights into:

Self-Assembly in Solution: MD can model how individual molecules aggregate in a solvent, exploring the initial steps of nucleation and crystal growth. It can reveal the preferential orientations and interactions that lead to larger supramolecular structures.

Conformational Dynamics: Simulations can track the rotational movement of the carboxylic acid groups and the flexibility of the molecule, providing a dynamic picture of its conformational landscape.

Solvent Effects: MD can explicitly model the interactions between the solute molecule and surrounding solvent molecules, showing how the solvent influences conformation and aggregation.

Studies on similar benzene-1,3,5-tricarboxamide (B1221032) systems have successfully used MD simulations to understand the stability of different hydrogen-bonding patterns and the formation of larger assemblies, demonstrating the power of this technique for exploring supramolecular polymerization. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate variations in the chemical structure of compounds with a specific activity or property. mdpi.com For this compound, a QSAR model could be developed to predict its reactivity in various contexts, such as its efficacy as a linker in the synthesis of Metal-Organic Frameworks (MOFs).

The process would involve:

Descriptor Calculation: Calculating a range of molecular descriptors for this compound and a series of related linker molecules. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological.

Model Building: Using statistical methods to build a mathematical model that links these descriptors to an experimentally measured property, such as the thermal stability or gas sorption capacity of the resulting MOF.

Validation: Rigorously validating the model to ensure its predictive power. mdpi.com

A validated QSAR model could then be used to predict the performance of new, unsynthesized linker molecules, thereby accelerating the design and discovery of new materials. mdpi.com

Coordination Polymers and Metal Organic Frameworks Mofs Based on 2 Bromobenzene 1,3,5 Tricarboxylic Acid

Design Principles for 2-Bromobenzene-1,3,5-tricarboxylic acid as a Ligand

The design of MOFs using this compound as an organic linker is guided by several key principles that leverage the specific characteristics of this molecule.

The bromine atom, despite not directly participating in coordination to metal centers, exerts a significant influence on the resulting framework structure. Its steric bulk can force adjacent carboxylate groups into specific dihedral angles relative to the benzene (B151609) ring. This steric hindrance can prevent the formation of highly symmetric, common framework topologies and instead direct the self-assembly process towards novel and more complex geometries. For instance, the introduction of a bulky substituent can lead to the formation of unusual polynuclear metal clusters within the framework.

The three carboxylic acid groups are the primary coordination sites, enabling the ligand to connect to multiple metal centers and form a three-dimensional network. Organic linkers containing carboxylic acid groups are widely used in MOF synthesis due to their strong coordination ability and diverse coordination modes. alfa-chemistry.com The presence of three carboxylate groups allows for high connectivity with metal nodes, which can enhance the stability and rigidity of the resulting MOF. alfa-chemistry.com

Tricarboxylate linkers, such as 1,3,5-benzenetricarboxylic acid (BTC), are fundamental building units for many well-known MOFs. alfa-chemistry.comnih.gov The connectivity of these linkers can lead to the formation of various secondary building units (SBUs), which are the fundamental building blocks of the MOF structure. The specific coordination mode of the carboxylate groups (e.g., monodentate, bidentate bridging, chelating) will dictate the geometry of the SBU and, consequently, the topology of the entire framework. The combination of the multi-node connectivity provided by the tricarboxylic acid moieties and the steric and electronic influence of the bromine atom allows for the rational design of MOFs with tailored structures and properties.

Synthetic Methodologies for MOF Fabrication

Several synthetic methods can be employed to fabricate MOFs using this compound as a linker. The choice of method can significantly impact the crystallinity, morphology, and properties of the final material.

Solvothermal and hydrothermal synthesis are the most common methods for preparing MOFs. researchgate.net These techniques involve heating a mixture of the metal salt and the organic linker in a sealed vessel, typically in a high-boiling point solvent (solvothermal) or water (hydrothermal). rsc.orgosti.gov The elevated temperature and pressure facilitate the dissolution of the precursors and promote the crystallization of the MOF. For instance, a novel Al-MOF was synthesized hydrothermally using benzene-1,3,5-tricarboxylic acid. researchgate.net The reaction temperature, time, and the nature of the solvent are critical parameters that can be tuned to control the size, shape, and phase of the resulting MOF crystals. plos.org

Table 1: Comparison of Solvothermal and Hydrothermal Synthesis

| Feature | Solvothermal Synthesis | Hydrothermal Synthesis |

| Solvent | High-boiling point organic solvents (e.g., DMF, DEF) | Water |

| Temperature | Typically > 100 °C | Typically > 100 °C |

| Pressure | Autogenous pressure generated by the solvent | Autogenous pressure generated by water |

| Advantages | Good for dissolving organic linkers, can lead to high-quality crystals | Environmentally friendly, can influence the formation of specific SBUs |

| Disadvantages | Use of potentially toxic and expensive organic solvents | Limited solubility of some organic linkers |

Electrochemical synthesis is an alternative method that offers several advantages, including shorter reaction times and the ability to grow MOF films on conductive substrates. plos.orgikm.org.my In this method, a metal anode is oxidized in the presence of the organic linker and an electrolyte, leading to the formation of the MOF on the electrode surface. plos.org The key parameters that influence the synthesis are the applied current or potential, the concentration of the electrolyte, and the synthesis time. ikm.org.my

For example, in the synthesis of a copper-based MOF using benzene-1,3,5-tricarboxylic acid, the applied electric current, NaNO3 electrolyte concentration, and synthesis time were found to be crucial factors affecting the morphology and structure of the material. ikm.org.my An optimal set of conditions was identified to produce a 3D structure with a high specific surface area. ikm.org.my

Table 2: Key Parameters in Electrochemical Synthesis of MOFs

| Parameter | Influence on MOF Synthesis |

| Applied Current/Potential | Affects the rate of metal ion generation and MOF formation. |

| Electrolyte Concentration | Influences the conductivity of the solution and the rate of the electrochemical reaction. |

| Synthesis Time | Determines the thickness and amount of the MOF film produced. |

| Solvent | Can affect the structure and morphology of the resulting MOF. ulb.ac.be |

Mechanochemical synthesis involves the grinding of solid reactants together, often with a small amount of liquid, to induce a chemical reaction. rsc.orgresearchgate.net This solvent-free or low-solvent method is considered a green and efficient way to produce MOFs. researchgate.net It can lead to the formation of novel phases that are not accessible through conventional solution-based methods.

Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat the reaction mixture. rsc.orgmdpi.com This technique can significantly reduce the reaction time from hours or days to minutes. lew.robohrium.com The rapid and uniform heating can also lead to the formation of smaller, more uniform crystals and can sometimes yield different crystal phases compared to conventional heating methods. mdpi.comresearchgate.net

Table 3: Comparison of Mechanochemical and Microwave-Assisted Synthesis

| Feature | Mechanochemical Synthesis | Microwave-Assisted Synthesis |

| Energy Source | Mechanical energy (grinding, milling) | Microwave irradiation |

| Reaction Time | Typically short (minutes to hours) | Very short (minutes) |

| Solvent | Solvent-free or minimal solvent | Can be performed with or without solvent |

| Advantages | Environmentally friendly, can produce novel phases, scalable researchgate.net | Rapid synthesis, high yields, uniform particle size rsc.orgmdpi.com |

| Disadvantages | Can sometimes lead to amorphous or less crystalline products | Requires specialized microwave equipment |

Structural Characterization of this compound-based MOFs

The incorporation of this compound as a building block in MOF synthesis introduces significant structural perturbations compared to its non-brominated counterpart, H3BTC. These differences are fundamental to understanding the properties of the resulting frameworks.

Crystal Structure Determination and Polymorphism

The crystal structure of the this compound ligand itself provides critical insights into the frameworks it is likely to form. Unlike the parent trimesic acid, which readily forms hexagonal, planar "chicken-wire" networks through hydrogen bonding, the bromine monosubstitution on the benzene ring disrupts this arrangement.

The steric bulk of the bromine atom forces the adjacent third carboxylic acid group out of the mean molecular plane. This loss of coplanarity is a critical geometric perturbation that prevents the formation of the traditional hydrogen-bonded networks characteristic of trimesic acid. X-ray diffraction analysis of the ligand shows that it crystallizes with a water molecule to form a layered structure, held together by strong O-H···O hydrogen bonds between carboxyl groups, creating a water-inserted dimer configuration.

When this ligand is used to synthesize a MOF, the resulting framework topology is inherently different from common H3BTC-based structures like HKUST-1 or MIL-100. The coordination of metal ions or clusters must accommodate the non-planar orientation of the carboxylic acid groups, leading to novel three-dimensional networks. The specific crystal structures would be determined using single-crystal X-ray diffraction (SCXRD) on suitable crystalline samples. While polymorphism—the existence of multiple crystalline forms—is a known phenomenon in MOFs, specific polymorphs for frameworks based on this ligand are not yet widely reported and would depend heavily on the synthetic conditions such as the choice of metal node, solvent, and temperature. nih.gov

Porosity and Surface Area Analysis

The porosity and surface area of a MOF are critical metrics for applications in gas storage, separation, and catalysis. These properties are typically determined by gas sorption analysis, yielding a Brunauer-Emmett-Teller (BET) surface area. For MOFs based on this compound, the disruption of the planar linker arrangement is expected to significantly influence the pore structure.

Table 1: Comparison of Porosity in H3BTC-based MOFs This table provides reference data for MOFs made from the parent (non-brominated) ligand to illustrate typical porosity values.

| MOF Name | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) |

|---|---|---|---|

| Cu-BTC | Copper | 768.39 | 1.28 |

| Zn-BTC | Zinc | 502.63 | 0.66 |

| Fe-BTC | Iron | 92.4 | 0.11 |

Data sourced from a study on metal-trimesic acid MOFs. plos.org

The analysis of a hypothetical 2-bromo-H3BTC MOF would involve degassing the material followed by nitrogen adsorption-desorption measurements at 77 K to determine its specific surface area, pore size distribution, and total pore volume.

Functionalization and Post-Synthetic Modification of MOFs

The presence of a bromine atom on the aromatic linker is a key feature that makes these MOFs prime candidates for post-synthetic modification (PSM). PSM allows for the chemical alteration of a pre-formed MOF, enabling the introduction of functionalities that might not be compatible with the initial MOF synthesis conditions. rsc.orgillinois.edu

Introduction of Additional Functionalities

The carbon-bromine bond on the linker serves as a versatile chemical handle for a variety of organic transformations. One of the most powerful methods for creating new carbon-carbon bonds is the Suzuki coupling reaction, which couples an aryl halide (like the bromo-functionalized linker) with a boronic acid in the presence of a palladium catalyst. frontiersin.org

By applying Suzuki coupling as a PSM technique, a wide array of new functional groups can be appended to the MOF's backbone. For example, reacting the bromo-functionalized MOF with different phenylboronic acids could introduce new groups such as:

Alkyl or Aryl groups: To tune the hydrophobicity and pore environment.

Amino groups (-NH2): To create basic sites for CO2 capture or further functionalization.

Hydroxyl groups (-OH): To alter surface polarity.

Other organometallic complexes: To install specific catalytic sites. nih.gov

This covalent modification strategy significantly expands the chemical diversity accessible from a single parent MOF structure, allowing for the precise engineering of the pore environment. rsc.orgbohrium.com

Tuning of Adsorption and Catalytic Sites

Post-synthetic modification is a powerful tool for tuning the functional sites within a MOF to enhance its performance in specific applications. escholarship.orgresearchgate.netnih.gov By chemically transforming the bromo group, the adsorption properties and catalytic activity of the material can be precisely controlled.

For adsorption applications, introducing polar functional groups like amines or hydroxyls can create stronger binding sites for specific molecules like carbon dioxide. mdpi.com Conversely, adding non-polar groups can enhance the framework's affinity for hydrophobic organic molecules.

For catalysis, the bromo group can be replaced with catalytically active moieties. ccspublishing.org.cn For instance, a Suzuki coupling reaction could be used to attach phosphine (B1218219) ligands, which could then coordinate with metal precursors to create single-site heterogeneous catalysts within the MOF structure. researchgate.net This approach allows for the creation of well-defined, isolated active sites that can mimic homogeneous catalysts while offering the benefits of easy separation and recyclability inherent to heterogeneous catalysts. rsc.org

Research Applications of this compound-based MOFs

The unique structural features and potential for functionalization of MOFs based on this compound suggest a range of specialized research applications. While this specific sub-class of MOFs is still emerging, their potential can be extrapolated from established MOF applications. mdpi.comrsc.org

Heterogeneous Catalysis: The ability to use the bromo-functionalized linker as a platform for installing catalytically active sites via PSM is a primary application area. MOFs modified with palladium complexes, for instance, could be investigated as recyclable catalysts for cross-coupling reactions like Suzuki or Heck reactions. frontiersin.orgresearchgate.net The porous structure of the MOF could also impart size and shape selectivity to the catalytic process.

Gas Adsorption and Separation: The parent MOFs, before PSM, could be studied for their baseline gas adsorption properties. After functionalization, particularly with amine groups, these MOFs could be tailored for enhanced CO2 capture and separation from flue gas streams. mdpi.comresearchgate.net The precise control over the pore environment afforded by PSM could allow for the optimization of selectivity for specific gas pairs, such as ethane (B1197151)/ethylene. acs.org

Sensing: Functional groups introduced via PSM could act as recognition sites for specific analytes. For example, appending fluorescent molecules to the MOF backbone could lead to materials that exhibit a change in luminescence upon binding a target molecule, forming the basis of a chemical sensor.

Advanced Materials: The introduction of complex organic molecules via PSM could lead to materials with novel electronic or photophysical properties. These could be explored for applications in areas such as light-harvesting or as components in electronic devices. rsc.org

Gas Adsorption and Separation Studies (e.g., CO₂ capture)

Metal-organic frameworks are promising materials for gas adsorption and separation due to their high porosity, large surface areas, and tunable pore chemistry. The introduction of functional groups onto the organic linkers can enhance the affinity and selectivity for specific gas molecules like carbon dioxide (CO₂).

The bromo group in this compound-based MOFs is expected to enhance CO₂ capture through several mechanisms. The high polarizability of the bromine atom can lead to stronger van der Waals interactions with quadrupolar CO₂ molecules. This functionalization can increase the isosteric heat of adsorption, indicating a stronger affinity for CO₂.

Research on analogous brominated MOFs demonstrates the efficacy of this strategy. For instance, studies on isostructural MOFs with and without bromine functionalization have shown that the presence of bromine can significantly improve the selectivity for certain gases. For example, bromine functionalization in the DMOF-1 series of MOFs was shown to increase the selectivity for ethane over ethylene. doi.orgelsevierpure.com While direct CO₂ capture data for MOFs synthesized exclusively with this compound is limited, the principles derived from related systems suggest a significant potential. The bromo group can enhance CO₂ selectivity over less polar gases like nitrogen (N₂) and methane (B114726) (CH₄), which is crucial for applications such as flue gas separation and natural gas purification. researchgate.net

Table 1: Comparison of Gas Adsorption Properties in Functionalized MOFs

| Framework | Functional Group | Gas Mixture | IAST Selectivity | Reference |

|---|---|---|---|---|

| DMOF-1 | -H | C₂H₆/C₂H₄ | 1.51 | doi.orgelsevierpure.com |

| DMOF-1-Br | -Br | C₂H₆/C₂H₄ | 1.66 | doi.orgelsevierpure.com |

| DMOF-1-Br₂ | -Br₂ | C₂H₆/C₂H₄ | 1.75 | doi.orgelsevierpure.com |

| UiO-66 | -H | CH₄/N₂ | ~3.5 | researchgate.net |

| UiO-66-Br₂ | -Br₂ | CH₄/N₂ | ~5.6 | researchgate.net |

IAST (Ideal Adsorbed Solution Theory) selectivity calculated at 298 K and 100 kPa for a 1/1 (v/v) mixture.

Heterogeneous Catalysis (e.g., CO₂ cycloaddition reaction)

The chemical fixation of CO₂ into valuable chemicals is a critical area of research for carbon capture and utilization. The cycloaddition of CO₂ with epoxides to form cyclic carbonates is a 100% atom-economical reaction and a prime example of this approach. MOFs have emerged as highly effective heterogeneous catalysts for this reaction, often leveraging both Lewis acidic metal sites and functional organic linkers. mdpi.comrsc.orgresearchgate.net

The incorporation of this compound as a linker can create bifunctional MOF catalysts. The metal nodes (e.g., Zr, Cr, Hf) can act as Lewis acid sites to activate the epoxide ring, while the bromo-functionalized linker provides a nucleophilic center. rsc.orgresearchgate.net The bromide moiety, acting as a Lewis base, can facilitate the ring-opening of the epoxide, which is often the rate-determining step in the catalytic cycle. This synergistic effect between the acidic metal centers and the basic sites on the linker can lead to high catalytic activity and selectivity under mild, co-catalyst-free conditions. researchgate.netnih.gov

Studies on other halogen-functionalized MOFs support this concept. For example, ionic MOFs where bromide anions are incorporated have shown excellent performance in CO₂ cycloaddition reactions. researchgate.net A strategy involving the post-synthetic modification of MOFs to introduce bromide ions has also proven effective, creating highly active catalysts for CO₂ fixation. researchgate.net Therefore, MOFs constructed from H₃BTC-Br are poised to be efficient, recyclable heterogeneous catalysts for converting CO₂ into cyclic carbonates.

Table 2: Catalytic Performance of Functionalized MOFs in CO₂ Cycloaddition

| Catalyst | Substrate | Temp (°C) | Time (h) | Yield (%) | Conditions | Reference |

|---|---|---|---|---|---|---|

| MIL-101-IMOH-Br⁻ | Propylene oxide | 100 | 12 | 96 | Solvent-free, 1 MPa CO₂ | researchgate.net |

| Hf-MOF-NHC-CO₂ | Epichlorohydrin | 100 | 10 | 81.6 | Solvent/cocatalyst-free, 1 atm CO₂ | rsc.org |

| MOF-590 (Ln-MOF) | Styrene | 80 | 24 | 91 | Solvent-free, 1 atm CO₂ | berkeley.edunih.gov |

Note: These examples utilize different brominated or functionalized MOFs to illustrate the catalytic potential.

Sensing Applications

Luminescent metal-organic frameworks (LMOFs) are a class of materials that have garnered significant interest for chemical sensing applications. mdpi.comrsc.orgnih.gov Their sensing mechanism typically relies on changes in their fluorescence or phosphorescence emission upon interaction with a target analyte. This response, often quenching or enhancement of the luminescence, can be highly sensitive and selective. researchgate.netresearchgate.net

The luminescent properties of a MOF can originate from the organic linker, the metal ion/cluster, or guest molecules. By incorporating this compound, the electronic properties of the linker are modified by the "heavy atom effect" of bromine. This can influence the photophysical processes within the MOF, such as intersystem crossing, potentially leading to phosphorescence and making it a candidate for sensing applications.

Furthermore, the bromo group can serve as an interaction site for specific analytes. Halogen bonding, a non-covalent interaction involving a halogen atom, can play a role in the selective recognition of certain guest molecules. Recent work has demonstrated that halogen-engineered MOFs can be designed for high-performance electrochemical sensing, where halogen atoms enhance stability and improve reaction thermodynamics through hydrogen bonding with the analyte. rsc.org Although specific studies on LMOFs derived from H₃BTC-Br are not widespread, the principles of MOF-based sensor design suggest that such frameworks could be promising for detecting various analytes, including nitroaromatics, metal ions, or small biological molecules. nih.govmdpi.com

Supramolecular Architectures and Self Assembly Processes Involving 2 Bromobenzene 1,3,5 Tricarboxylic Acid

Hydrogen Bonding Networks in Solid-State and Solution

Hydrogen bonds are the primary driving force in the self-assembly of 2-bromobenzene-1,3,5-tricarboxylic acid, dictating the formation of robust networks in both the solid state and solution. The three carboxylic acid groups act as excellent hydrogen bond donors and acceptors, enabling the formation of diverse and extended structures.

In the solid state, the most prominent hydrogen bonding interaction for carboxylic acids is the formation of a cyclic dimer. Crystallographic analysis of this compound reveals strong intermolecular O-H···O hydrogen bonds between the carboxyl groups of adjacent molecules. These interactions lead to the formation of the classic R²₂(8) hydrogen-bonding motif, a highly stable and commonly observed pattern in carboxylic acid structures.

The presence of the bromine atom, however, introduces a significant structural perturbation compared to its parent compound, benzene-1,3,5-tricarboxylic acid (trimesic acid). Trimesic acid is well-known for forming characteristic hexagonal, "chicken-wire" networks stabilized by the coplanar arrangement of its three carboxylic acid groups. In this compound, the steric bulk of the bromine atom forces the third carboxylic acid group out of the mean molecular plane. This disruption of planarity prevents the formation of the traditional trimesic acid network. Instead, the carboxylic acid dimers link together to form extended chains and layered structures, often incorporating solvent molecules like water into the extended hydrogen-bonding network. The incorporated water can participate in creating distinct patterns, such as an R⁴₄(12) graph set, described as a water-inserted dimer configuration.

| Interaction Type | Description | Key Motif |

| Carboxylic Acid Dimer | A pair of intermolecular O-H···O hydrogen bonds between two carboxylic acid groups. | R²₂(8) |

| Water-Inserted Dimer | Water molecules bridging carboxylic acid groups to extend the hydrogen-bonded network. | R⁴₄(12) |

Co-crystallization is a powerful technique in crystal engineering used to design solid-state materials with tailored properties. japtronline.com It involves combining two or more different molecules in a single crystal lattice through non-covalent interactions. japtronline.com Carboxylic acids are excellent candidates for co-crystal formation due to their strong hydrogen-donating capabilities.

This compound, with its three carboxylic acid groups, can be co-crystallized with various hydrogen bond acceptors, such as pyridines or other N-heterocyclic bases. atlantis-press.comnih.gov The formation of these co-crystals is driven by strong and predictable O-H···N or N-H···O hydrogen bonds. atlantis-press.com These interactions, known as supramolecular synthons, serve as reliable connectors for assembling new crystalline architectures. atlantis-press.com By selecting co-formers with specific geometries and functionalities, it is possible to direct the assembly of this compound into one-, two-, or three-dimensional networks, thereby modulating the physical and chemical properties of the resulting material. japtronline.comatlantis-press.com

Halogen Bonding Interactions

Beyond hydrogen bonding, the bromine substituent on the this compound molecule provides an additional tool for directed self-assembly: halogen bonding. This non-covalent interaction has emerged as a significant force in crystal engineering and supramolecular chemistry.

A halogen bond occurs when there is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule. The σ-hole is a region of positive electrostatic potential located on the outer surface of the halogen atom, opposite to the covalent bond connecting it to the rest of the molecule. nih.gov

In this compound, the bromine atom is covalently bonded to a carbon atom of the electron-withdrawing benzene (B151609) ring. This bond creates an electron-deficient σ-hole on the bromine atom, making it an effective halogen bond donor. nih.gov The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend Cl < Br < I. nih.gov The interaction energy is a combination of electrostatic, orbital, and dispersion contributions. nih.gov The bromine atom can therefore interact favorably with electron-rich sites such as lone pairs on oxygen or nitrogen atoms, or with the π-electrons of other aromatic rings.

The directionality and strength of halogen bonds make them highly effective for guiding the formation of specific supramolecular structures. The bromine atom in this compound can be strategically employed to direct the assembly of molecules into well-defined architectures.

Studies on analogous molecules, such as tetrabromobenzene-1,4-dicarboxylic acid, have demonstrated the successful engineering of two-dimensional (2D) halogen-bonded organic frameworks (XOFs). rsc.org In these structures, strong and directional Br···O halogen bonds, supplemented by weaker Br···π interactions, dictate the formation of layered sheets. rsc.org Similarly, the bromine atom on this compound can be expected to form directional bonds with the carboxylate oxygen atoms of neighboring molecules or with other halogen bond acceptors. This precise control over intermolecular positioning allows for the rational design of complex frameworks with potential applications in areas like gas storage and material science.

Pi-Stacking and Aromatic Interactions

The benzene ring at the core of this compound enables another class of non-covalent interactions: π-stacking and aromatic interactions. atlantis-press.com These interactions, which arise from a combination of dispersion forces and electrostatic effects, play a crucial role in the close packing of aromatic molecules in the solid state. libretexts.orgrsc.org

| Non-Covalent Interaction | Key Features | Role in Assembly |

| Hydrogen Bonding | Strong, directional O-H···O and O-H···N interactions. | Forms primary networks (dimers, chains, sheets). |